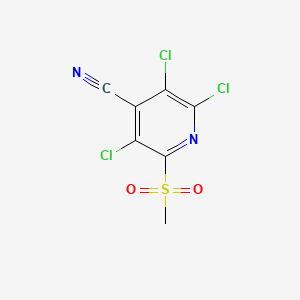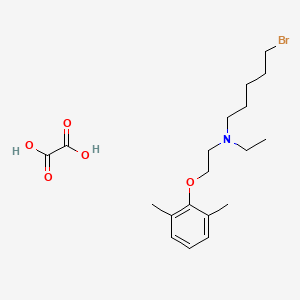
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2OS and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethylthiol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1-bromo-4-chlorobutane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced chromatography techniques.
Chemical Reactions Analysis
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride can be compared with other similar compounds, such as:
Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol: Contains a butyl group instead of the ethyl group.
Ethanol: Similar structure but with an oxygen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and an ethylthiol group, which confer distinct chemical and biological properties .
Properties
CAS No. |
41287-49-4 |
|---|---|
Molecular Formula |
C11H18Cl2N2OS |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C11H17ClN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H |
InChI Key |
DLKPVUMZHGCNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)






![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)

![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)


